molecular formula C32H28N3O6+ B12285122 (2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate

(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate

Cat. No.: B12285122
M. Wt: 550.6 g/mol
InChI Key: VLUVLNQHXUOBJH-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate is a complex organic compound with a unique structure that includes benzoxazole moieties and a pyrrolidinone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate typically involves multiple steps, starting with the preparation of the benzoxazole intermediates. These intermediates are then coupled with the pyrrolidinone derivative under specific reaction conditions, such as controlled temperature and pH, to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzoxazole moieties can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed on the benzoxazole rings to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction may produce benzoxazole alcohols.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moieties.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism by which (2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate exerts its effects involves interaction with specific molecular targets. The benzoxazole moieties may interact with cellular proteins or nucleic acids, leading to changes in cellular function. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-phenylethanol: A simpler aromatic compound with similar structural features.

    p-hydroxyphenylethanol: Contains a hydroxyl group, making it more reactive in certain conditions.

    4-hydroxybenzaldehyde: Another aromatic compound with a different functional group.

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate is unique due to its combination of benzoxazole and pyrrolidinone groups, which confer specific chemical and biological properties not found in simpler aromatic compounds.

Properties

Molecular Formula

C32H28N3O6+

Molecular Weight

550.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate

InChI

InChI=1S/C32H28N3O6/c1-2-33-24-8-3-5-10-26(24)39-30(33)12-7-13-31-34(25-9-4-6-11-27(25)40-31)21-23-16-14-22(15-17-23)20-32(38)41-35-28(36)18-19-29(35)37/h3-17H,2,18-21H2,1H3/q+1

InChI Key

VLUVLNQHXUOBJH-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CC5=CC=C(C=C5)CC(=O)ON6C(=O)CCC6=O

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC5=CC=C(C=C5)CC(=O)ON6C(=O)CCC6=O

Origin of Product

United States

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